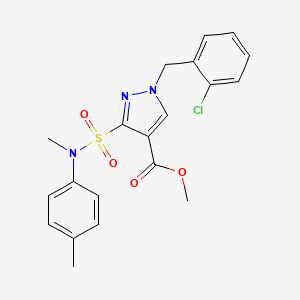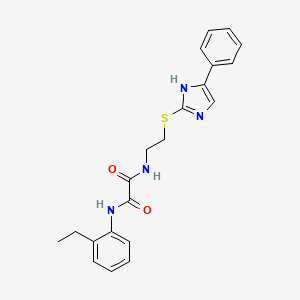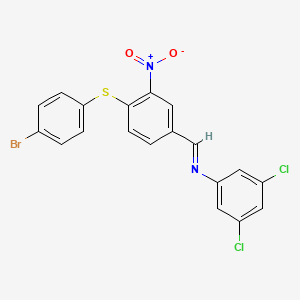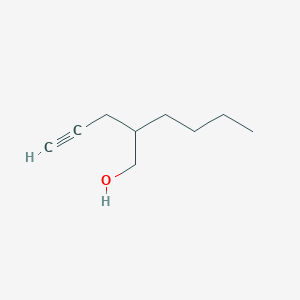
2-Prop-2-ynylhexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Prop-2-ynylhexan-1-ol, also known as geranylacetone, is a natural compound found in various essential oils. It is a colorless liquid with a pleasant floral odor and is widely used in the perfume industry. In recent years, geranylacetone has gained attention for its potential applications in scientific research, particularly in the field of medicine.
Aplicaciones Científicas De Investigación
Catalytic Applications
IR Study of Adsorption and Decomposition on Carbon-Supported Catalysts Research on the interaction between propan-2-ol and carbon-supported metal catalysts (such as Pt, Ag, Cu, Ni) revealed insights into the adsorption and decomposition mechanisms of alcohols on catalyst surfaces. This study found that oxidized carbon surfaces, particularly those containing metals, promote the decomposition of propan-2-ol primarily through dehydrogenation processes (Zawadzki et al., 2001).
Synthetic Chemistry
Sequential Annulation Using Prop-2-ynylsulfonium Salts A novel method for the synthesis of hexahydropyrrolo[3,2-b]indoles via sequential annulation using prop-2-ynylsulfonium salts was developed. This approach allows for the construction of complex heterocyclic structures from simple starting materials, highlighting the utility of propargylic compounds in synthetic chemistry (Jia et al., 2017).
Regioselective Ruthenium-Catalyzed Coupling A study on the regioselective coupling of prop-2-yn-1-ols with allyl alcohol demonstrated the synthesis of 2-alkoxy-5-methylenetetrahydropyrans. This reaction, catalyzed by ruthenium(II), showcases the potential of propargylic alcohols in creating complex molecules with significant synthetic value (Dérien et al., 1999).
Materials Science
Supramolecular Polymers from Siloxanes Research on telechelic oligo- and poly(dimethylsiloxanes) with ureidopyrimidone functional groups demonstrated the formation of supramolecular polymers through hydrogen bonding. This study highlights the role of functionalized compounds in developing materials with novel properties, such as enhanced mechanical behavior and thermal characteristics (Hirschberg et al., 1999).
Propiedades
IUPAC Name |
2-prop-2-ynylhexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-5-7-9(8-10)6-4-2/h2,9-10H,3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URULHGMRATTZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC#C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

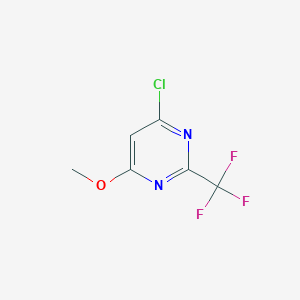
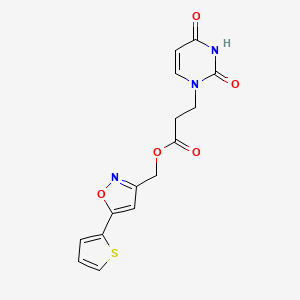
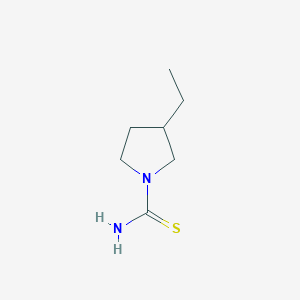
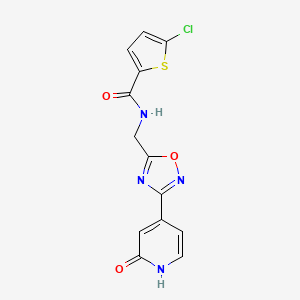
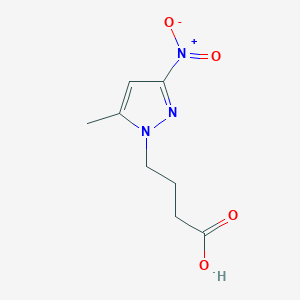
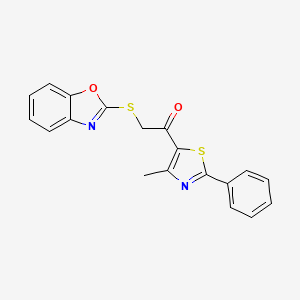
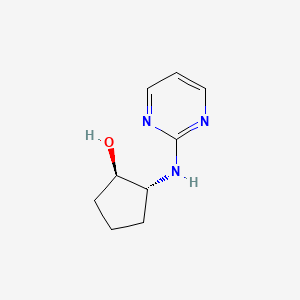
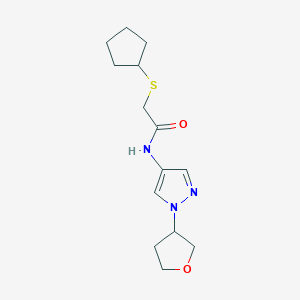
![N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine](/img/structure/B2731772.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2731776.png)
![2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2731778.png)
